N-butyl-N-ethyl-2-nitrobenzamide
Overview
Description
N-butyl-N-ethyl-2-nitrobenzamide: is an organic compound belonging to the benzamide family It is characterized by the presence of a nitro group attached to the benzene ring and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-ethyl-2-nitrobenzamide typically involves the condensation of 2-nitrobenzoic acid with N-butyl-N-ethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-butyl-N-ethyl-2-nitrobenzamide can undergo reduction reactions, where the nitro group is reduced to an amine group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: N-butyl-N-ethyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and N-butyl-N-ethylamine.
Scientific Research Applications
N-butyl-N-ethyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound can be used in the development of biochemical assays to study enzyme activity and inhibition.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-butyl-N-ethyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
N-butyl-N-ethylbenzamide: Lacks the nitro group, resulting in different reactivity and applications.
N-butyl-N-methyl-2-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties.
N-ethyl-2-nitrobenzamide: Lacks the butyl group, affecting its solubility and reactivity.
Uniqueness: N-butyl-N-ethyl-2-nitrobenzamide is unique due to the presence of both butyl and ethyl groups, which influence its solubility, reactivity, and potential applications. The nitro group adds further versatility, allowing for various chemical transformations and interactions in biological systems.
Properties
IUPAC Name |
N-butyl-N-ethyl-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-5-10-14(4-2)13(16)11-8-6-7-9-12(11)15(17)18/h6-9H,3-5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXCVBBQTZOUHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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